molecular formula C10H13BrClNO B2955075 (6-Bromo-3,4-dihydro-2H-chromen-4-yl)methanamine;hydrochloride CAS No. 2287273-12-3

(6-Bromo-3,4-dihydro-2H-chromen-4-yl)methanamine;hydrochloride

Cat. No. B2955075
CAS RN: 2287273-12-3
M. Wt: 278.57
InChI Key: QKBMMCQKEAXRPP-UHFFFAOYSA-N
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Description

“(6-Bromo-3,4-dihydro-2H-chromen-4-yl)methanamine;hydrochloride” is a chemical compound with the empirical formula C10H14ClNO . It is a solid substance . This compound is part of a class of heterocyclic compounds known as 2H/4H-chromenes , which are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of 2H/4H-chromene derivatives, such as “(6-Bromo-3,4-dihydro-2H-chromen-4-yl)methanamine;hydrochloride”, has been a topic of interest for many organic and pharmaceutical chemists . These compounds have been synthesized using various methods, including classical and non-classical conditions, and often under green conditions such as using green solvents and catalysts .


Molecular Structure Analysis

The molecular structure of “(6-Bromo-3,4-dihydro-2H-chromen-4-yl)methanamine;hydrochloride” can be represented by the SMILES string NCC1=CC=C(OCCC2)C2=C1.[H]Cl . The InChI key for this compound is PQDSUCKQNLPLQA-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 2H/4H-chromene derivatives are diverse and can lead to a variety of products . The direct assessment of activities with the parent 2H/4H-ch derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .

Mechanism of Action

The mechanism of action of 2H/4H-chromene derivatives can vary depending on the specific compound and its biological target . These compounds have been tested for various biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Future Directions

The future directions in the research of 2H/4H-chromene derivatives, such as “(6-Bromo-3,4-dihydro-2H-chromen-4-yl)methanamine;hydrochloride”, may involve the development of new synthetic methods, the exploration of their biological properties, and the investigation of their mechanisms of action . This could lead to the discovery of new drug candidates .

properties

IUPAC Name

(6-bromo-3,4-dihydro-2H-chromen-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10;/h1-2,5,7H,3-4,6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBMMCQKEAXRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1CN)C=C(C=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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